molecular formula C16H13FN4O2 B1313030 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 649735-41-1

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Cat. No.: B1313030
CAS No.: 649735-41-1
M. Wt: 312.3 g/mol
InChI Key: NBBOVDMBSDVVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Formula Characteristics

The molecular formula of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f]triazin-6-ol is C16H13FN4O2, indicating a molecular composition that includes sixteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, four nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely 312.304 daltons, representing a moderately sized organic molecule within the typical range for pharmaceutical intermediates and bioactive compounds. The structural arrangement demonstrates a high degree of unsaturation, consistent with the presence of multiple aromatic rings and conjugated systems that contribute to the overall stability and electronic properties of the molecule.

The compound exhibits a complex three-dimensional architecture that can be understood through its Simplified Molecular Input Line Entry System representation: CC1=CC2=C(N1)C=CC(OC1=NC=NN3C=C(O)C(C)=C13)=C2F. This notation reveals the intricate connectivity patterns between the various structural components, highlighting the presence of both aromatic and heteroaromatic systems linked through an ether bridge. The molecular structure demonstrates significant planarity in the aromatic regions, with potential for conformational flexibility around the ether linkage connecting the two major heterocyclic systems.

Molecular Property Value Unit
Molecular Formula C16H13FN4O2 -
Molecular Weight 312.304 Daltons
Carbon Atoms 16 Count
Hydrogen Atoms 13 Count
Nitrogen Atoms 4 Count
Oxygen Atoms 2 Count
Fluorine Atoms 1 Count
Degree of Unsaturation 12 -

Properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBOVDMBSDVVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433233
Record name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-41-1
Record name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol typically involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The 6-hydroxy group in the parent compound is critical for direct VEGFR-2 inhibition, while ether-linked substituents (e.g., BD208781’s propan-2-ol group) improve solubility and pharmacokinetics .
  • Brivanib alaninate , a prodrug, enhances oral bioavailability via esterification of the hydroxyl group, enabling clinical utility .

Biological Activity

The compound 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol , often referred to in the literature as BMS-540215 , is a potent dual inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) kinases. This compound has been investigated for its potential in treating various cancers, particularly hepatocellular carcinoma (HCC).

  • Molecular Formula : C₁₈H₁₄FN₃O₃
  • Molecular Weight : 339.32 g/mol
  • CAS Number : 574745-76-9

BMS-540215 functions as an ATP-competitive inhibitor that selectively targets VEGFR-2 and FGFRs. The compound demonstrates robust inhibition of endothelial cell proliferation stimulated by VEGF and FGF, with IC₅₀ values of 40 nmol/L and 276 nmol/L, respectively . The inhibition of these receptors disrupts angiogenesis, a critical process in tumor growth and metastasis.

In Vitro Studies

In vitro studies have shown that BMS-540215 effectively inhibits the proliferation of endothelial cells and induces apoptosis in tumor cells. The compound's selectivity for VEGFR and FGFR has been confirmed through structure-activity relationship (SAR) studies, which indicate that modifications at specific positions on the pyrrolo-triazine core enhance biological activity .

In Vivo Studies

Preclinical trials involving human tumor xenograft models have demonstrated that BMS-540215 exhibits significant antitumor activity. The compound not only inhibits tumor growth but also induces stasis in larger tumors, suggesting its potential for long-term therapeutic effects .

Case Studies

  • Hepatocellular Carcinoma : BMS-540215 has been evaluated in clinical settings for its effectiveness against HCC. The drug was part of a clinical trial assessing its efficacy in patients with advanced liver cancer. Results indicated promising responses in reducing tumor size and improving patient outcomes compared to traditional therapies .
  • Combination Therapies : Research has also explored the use of BMS-540215 in combination with other agents to enhance therapeutic efficacy. For instance, combining this compound with standard chemotherapeutics has shown improved overall response rates in preclinical models .

Safety Profile

While BMS-540215 exhibits potent biological activity against cancer cell lines, safety assessments have indicated manageable toxicity levels. Ongoing studies are focused on optimizing dosing regimens to minimize adverse effects while maximizing therapeutic benefits .

Summary of Findings

Study TypeFindings
In VitroInhibits endothelial cell proliferation; induces apoptosis; selective for VEGFR/FGFR
In VivoSignificant antitumor activity in xenograft models; induces tumor stasis
Clinical TrialsPromising results in HCC; potential for combination therapies to enhance efficacy
Safety AssessmentsManageable toxicity; ongoing optimization of dosing regimens

Q & A

Basic Research: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
Optimization involves iterative adjustments to reaction conditions, such as:

  • Acylation and Cyclization Steps : Use controlled stoichiometry of phenylisothiocyanate during nucleophilic addition to minimize side products .
  • Temperature Control : Reflux in acetic acid (e.g., 120°C for 1 hour) ensures complete cyclization while avoiding decomposition .
  • Purification : Employ high-performance liquid chromatography (HPLC) with diode-array detection to confirm purity (>95%) and isolate intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., POCl₃) to accelerate heterocycle formation, as demonstrated in analogous triazole syntheses .

Basic Research: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Multi-modal characterization is essential:

  • ¹H-NMR and ¹³C-NMR : Identify proton environments (e.g., indole NH at δ 10–12 ppm) and confirm substituent positions .
  • IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretch at 3200–3500 cm⁻¹) and aromatic C-F bonds (1000–1100 cm⁻¹) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect trace impurities .
  • Elemental Analysis : Ensure stoichiometric alignment of C, H, N, and S (±0.4% theoretical) .

Advanced Research: How should molecular docking studies be designed to evaluate this compound’s interaction with kinase targets?

Answer:
Follow a systematic protocol:

  • Target Selection : Prioritize kinases with structural homology to anaplastic lymphoma kinase (ALK, PDB: 2XP2) or lanosterol 14-α-demethylase (CYP51, PDB: 3LD6), as these are validated targets for indole-triazine hybrids .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field for ligand flexibility .
  • Validation : Compare binding affinities to reference inhibitors (e.g., crizotinib for ALK) and validate via MD simulations (100 ns trajectories) to assess stability .

Advanced Research: What strategies resolve contradictions in biological activity data across different assay platforms?

Answer:
Address discrepancies through:

  • Assay Standardization : Normalize results against positive controls (e.g., COX-2 inhibition assays using celecoxib) to account for variability in enzyme sources .
  • ADME Profiling : Perform in vitro permeability (Caco-2) and metabolic stability (microsomal clearance) studies to distinguish intrinsic activity from pharmacokinetic effects .
  • Orthogonal Assays : Cross-validate kinase inhibition data using biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for p-ALK) assays .

Advanced Research: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced selectivity?

Answer:
SAR-driven modifications include:

  • Indole Substituents : Introduce electron-withdrawing groups (e.g., -F at position 4) to enhance π-stacking with kinase active sites, as seen in analogues with 2.5× improved IC₅₀ .
  • Pyrrolotriazine Core : Replace the 5-methyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding to COX-2 .
  • Solubility Optimization : Incorporate polar groups (e.g., -OH at position 6) while monitoring logP via XLogP3 calculations to maintain blood-brain barrier penetration .

Advanced Research: What computational methods are recommended to predict metabolic pathways and potential toxicity?

Answer:
Leverage in silico tools:

  • CYP450 Metabolism Prediction : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., indole N-methylation) .
  • Toxicity Profiling : Apply Derek Nexus to assess mutagenicity alerts (e.g., aromatic amine formation via demethylation) .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx, prioritizing glucuronidation at the hydroxyl group .

Basic Research: How can researchers mitigate challenges in spectral data interpretation for this compound?

Answer:

  • Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve indole and pyrrolotriazine proton overlaps .
  • Dynamic Exchange Effects : Acquire ¹H-NMR at elevated temperatures (e.g., 60°C) to sharpen broad peaks caused by tautomerism .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at 5-methyl) to confirm assignments .

Advanced Research: What crystallographic techniques are suitable for determining the solid-state conformation of this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/EtOH (1:3) and solve structures using SHELXT .
  • Polymorph Screening : Use solvent-drop grinding with 12 solvents (e.g., acetonitrile, THF) to identify stable forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.